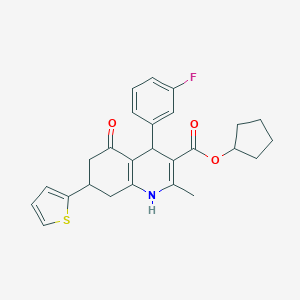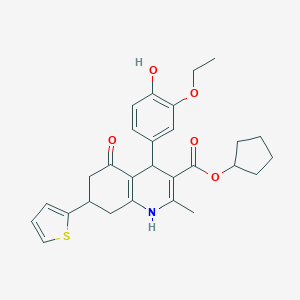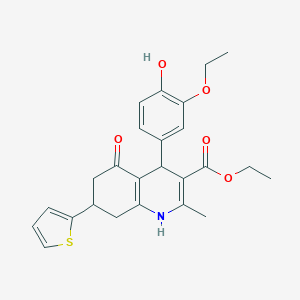![molecular formula C23H31N5O4 B395305 7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B395305.png)
7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a unique adamantane moiety. Adamantane derivatives are known for their stability and diverse applications in medicinal chemistry, nanomaterials, and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common approach is the selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The reaction conditions often require the use of strong reducing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for adamantane derivatives, including this compound, often involve catalytic processes. These methods leverage the high reactivity of adamantane derivatives to produce the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like iodine and reducing agents such as hydrobromic acid . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dehydrogenation can produce dehydroadamantane derivatives, while reductive amination can yield substituted adamantanes .
Aplicaciones Científicas De Investigación
7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, adamantane derivatives are explored for their potential as drug delivery systems and surface recognition agents . The compound’s unique structure also makes it valuable in the development of nanomaterials and catalysts .
Mecanismo De Acción
The mechanism of action of 7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact effectively with lipid membranes and other hydrophobic environments . This interaction can modulate various biological processes, making the compound useful in medicinal applications.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other adamantane derivatives such as 1-aminoadamantane and 1,3-dehydroadamantane . These compounds share the adamantane core structure but differ in their functional groups and overall reactivity.
Uniqueness: What sets 7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its combination of the adamantane moiety with a purine-based structure. This unique combination enhances its stability and reactivity, making it particularly valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C23H31N5O4 |
|---|---|
Peso molecular |
441.5g/mol |
Nombre IUPAC |
7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C23H31N5O4/c1-25-19-18(20(30)26(2)22(25)31)28(21(24-19)27-3-5-32-6-4-27)13-17(29)23-10-14-7-15(11-23)9-16(8-14)12-23/h14-16H,3-13H2,1-2H3 |
Clave InChI |
BEYFYVKTSHNZIL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(=O)C45CC6CC(C4)CC(C6)C5 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(=O)C45CC6CC(C4)CC(C6)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395223.png)
![2-tert-butyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B395225.png)
![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B395227.png)
![10-benzoyl-3-(2-furyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395231.png)



![N-(3-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-acetamide](/img/structure/B395236.png)
![2,4,6-trimethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395237.png)
![2,5-dimethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395238.png)
![N-(4-ethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B395240.png)

![6-Benzyl-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B395242.png)
![methyl 4-methyl-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B395243.png)
